![molecular formula C15H18N2O4S2 B2685630 N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 864977-31-1](/img/structure/B2685630.png)
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O4S2 and its molecular weight is 354.44. The purity is usually 95%.
BenchChem offers high-quality N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Upon coordination with boron difluoride complexes (BTZ-Cz-BF and BTZ-DCz-BF ), significant blue shifts and enhanced emission were observed. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs). Notably, the OLEDs containing BTZ-Cz-BF at a doping concentration of 10 wt% demonstrated the best performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .
- The compound’s structure suggests potential bioactivity. Researchers have synthesized novel amide derivatives of 2-(benzo[d]thiazol-2-yl)phenol. These derivatives were obtained by reacting 3-(2-(benzo[d]thiazol-2-yl)phenoxy)propanoyl chloride with various bioactive amines. The resulting compounds were characterized and evaluated for their biological properties .
- The presence of the benzothiazole moiety in the compound suggests possible catalytic applications. Researchers have explored solvent-dependent reactions involving 3-formylchromones and 2-aminobenzothiazoles. These reactions led to the formation of imines and 2-alkoxy-3-enamines, demonstrating regio- and stereo-selectivity. Such reactivity could find utility in synthetic chemistry and catalysis .
Photoluminescent and Electroluminescent Materials
Bioassay and Medicinal Chemistry
Catalysis and Synthetic Chemistry
properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-21-8-7-17-12-6-5-11(23(2,19)20)9-13(12)22-15(17)16-14(18)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOARSVMBJJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.